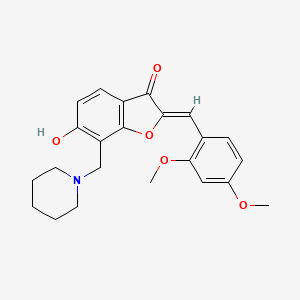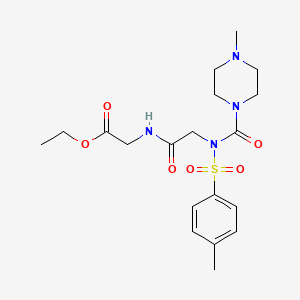![molecular formula C15H13Cl2NO4S B2514193 N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 884987-88-6](/img/structure/B2514193.png)
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(phenylsulfonyl)glycines and their derivatives, including those with substitutions on the phenyl ring, has been explored to enhance the inhibitory activity against aldose reductase. For instance, N-(phenylsulfonyl)-N-phenylglycines and N-(phenylsulfonyl)-2-phenylglycines have been prepared as analogues with varying substituents to test their effectiveness . Additionally, N-[[(substituted amino)phenyl]sulfonyl]glycines have been synthesized with increased lipophilic character to potentially increase their inhibitory potential . These syntheses involve strategic placement of substituents to modulate the interaction with the enzyme's active site.
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their inhibitory activity. For example, the presence of a benzoylamino group in certain analogues has been shown to significantly increase inhibitory potency, suggesting that this group may interact with complementary sites on the enzyme . The stereochemistry of these molecules is also important, as the S isomers of certain derivatives have been found to be more active than their R counterparts . This indicates that the three-dimensional arrangement of atoms in these molecules is critical for their interaction with aldose reductase.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and the conditions under which they are synthesized or modified. For instance, the N-arylsulfonylation of amino acid esters, such as tyrosine and (4-hydroxyphenyl)glycine methyl esters, can be achieved without protecting the phenolic hydroxy group, using specific solvation techniques to increase chemoselectivity . This highlights the importance of solvent choice and the use of additives in directing the outcome of chemical reactions involving these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(phenylsulfonyl)glycine derivatives are influenced by their molecular structures and the nature of their substituents. The lipophilicity, stereochemistry, and presence of specific functional groups affect their solubility, stability, and overall reactivity. These properties are crucial for their biological activity, as they determine how these compounds interact with biological targets such as aldose reductase . Additionally, the coordination architectures of related compounds, such as those constructed from N-[(carboxyphenyl)-sulfonyl]glycine, demonstrate the structural variation that can be achieved through ligand isomerism effects and metal-directed assembly, which may also influence their physical and chemical properties .
Applications De Recherche Scientifique
Environmental and Agricultural Applications
Herbicide Efficacy and Environmental Impact : Research has focused on the toxicology and environmental impact of herbicides, including glyphosate and 2,4-D, which share a functional relationship with the chemical structure of interest due to their use in agriculture and their potential environmental impact. Studies highlight the global trends in the use of these chemicals, their persistence in the environment, and their effects on non-target species, particularly in aquatic environments (Zuanazzi et al., 2020); (Třešňáková et al., 2021).
Biological and Health-Related Applications
Cytoprotective and Immunomodulatory Effects : Studies have identified glycine, an amino acid, and its derivatives as having significant cytoprotective, anti-inflammatory, and immunomodulatory effects across a range of conditions, including oxidative stress and various pathological states. This suggests potential therapeutic applications of glycine derivatives in managing diseases characterized by inflammation and oxidative damage (Zhong et al., 2003).
Neuroprotective and Cognitive Enhancements : Glycine and its analogs have been explored for their roles in enhancing cognitive function and providing neuroprotection. For instance, NMDA receptor modulators, which include glycine site agonists, have shown promise in treating cognitive deficits in central nervous system disorders, suggesting the potential for derivatives to contribute to novel therapeutic strategies (Moskal et al., 2014).
Stress Resistance in Plants : The role of glycine betaine in improving plant stress resistance, particularly against abiotic stresses such as drought and salinity, has been well-documented. This highlights the importance of studying glycine derivatives for agricultural applications, where enhancing crop resilience to stress conditions is a critical goal (Ashraf & Foolad, 2007).
Propriétés
IUPAC Name |
2-(2,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c1-10-2-5-12(6-3-10)23(21,22)18(9-15(19)20)14-8-11(16)4-7-13(14)17/h2-8H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQRGUANVKOFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


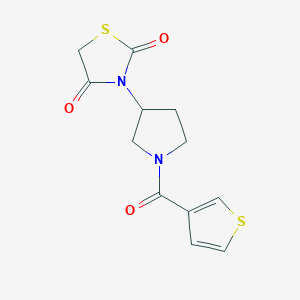
![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)
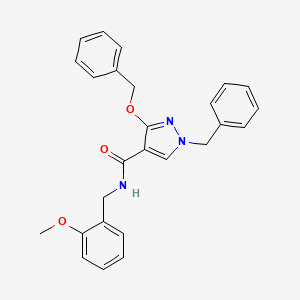

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)
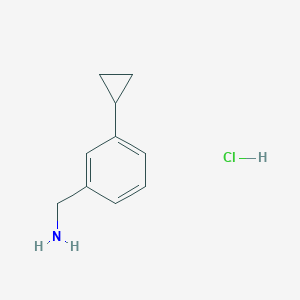

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)

